3-[(E)-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, hydrazone, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
The uniqueness of 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the pyrazole ring, for example, may enhance its binding affinity to certain molecular targets compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C19H15BrN4O5 |
---|---|
Molecular Weight |
459.2 g/mol |
IUPAC Name |
[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H15BrN4O5/c1-24-10-15(20)17(23-24)19(28)29-13-4-2-3-11(7-13)9-21-22-18(27)14-6-5-12(25)8-16(14)26/h2-10,25-26H,1H3,(H,22,27)/b21-9+ |
InChI Key |
ZEJOBOKCAFENHF-ZVBGSRNCSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O)Br |
Origin of Product |
United States |
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